molecular formula C9H15N B13755305 1,2,3,4,5-Pentamethyl-1H-pyrrole CAS No. 767-76-0

1,2,3,4,5-Pentamethyl-1H-pyrrole

Cat. No.: B13755305
CAS No.: 767-76-0
M. Wt: 137.22 g/mol
InChI Key: IQBFHKGECNYUMS-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentamethyl-1H-pyrrole is an organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . It is characterized by a fully substituted pyrrole ring system and is assigned the CAS Registry Number 767-76-0 . This compound is of significant interest in research and development laboratories, particularly in analytical chemistry. It can be analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass-spectrometry compatibility) . This makes it a relevant compound for method development, pharmacokinetics studies, and the isolation of impurities in preparative separation . The pyrrole heterocycle is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules . Pyrrole derivatives are found in a wide range of biologically important compounds, including antibiotics, anticancer agents, and anti-inflammatory substances . The pentamethyl derivative, with its specific substitution pattern and a calculated LogP of 2.64 , serves as a valuable building block or reference standard for researchers exploring the properties of pyrrole-based structures. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

767-76-0

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,2,3,4,5-pentamethylpyrrole

InChI

InChI=1S/C9H15N/c1-6-7(2)9(4)10(5)8(6)3/h1-5H3

InChI Key

IQBFHKGECNYUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Approaches for 1,2,3,4,5 Pentamethyl 1h Pyrrole

Classical Pyrrole (B145914) Synthesis Adapted for Polymethylation

Traditional methods for pyrrole synthesis have been foundational in heterocyclic chemistry. While often used for simpler derivatives, some can be adapted for the creation of polymethylated structures like 1,2,3,4,5-Pentamethyl-1H-pyrrole, though not without challenges.

Paal-Knorr Condensation and its Variants for Substituted Pyrroles

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com For the synthesis of this compound, this reaction is particularly suitable. The direct approach involves the reaction of 3,4-dimethyl-2,5-hexanedione with methylamine. lookchem.com

The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org While the reaction is generally high-yielding, the synthesis of the specific 1,4-diketone precursor, 3,4-dimethyl-2,5-hexanedione, is a critical preceding step. The use of acidic catalysts is common, although various conditions, including microwave assistance and the use of mild Lewis acids, have been developed to improve efficiency and yields. wikipedia.orgresearchgate.net

Table 1: Paal-Knorr Synthesis Overview for this compound

Reactant 1Reactant 2ProductGeneral Conditions
3,4-Dimethyl-2,5-hexanedioneMethylamineThis compoundAcidic catalyst (e.g., acetic acid), heating

Hantzsch Pyrrole Synthesis and Regioselective Considerations

The Hantzsch pyrrole synthesis is another classical method that typically involves the reaction of a β-ketoester with an α-haloketone and an amine (like ammonia or a primary amine). wikipedia.orgyoutube.com This method is highly effective for producing a variety of substituted pyrroles. wikipedia.org

However, its application for the direct synthesis of a symmetrically pentasubstituted derivative like this compound is complicated. The primary challenge lies in regioselectivity; the traditional Hantzsch components would lead to specific, and often asymmetric, substitution patterns dictated by the starting ester and ketone. thieme-connect.com Assembling the precise arrangement of five methyl groups would require highly specific and potentially inaccessible starting materials. Furthermore, steric hindrance from the multiple methyl groups on the reactants could significantly lower the reaction efficiency. thieme-connect.com For these reasons, the Hantzsch synthesis is generally considered less practical for this specific target compared to the Paal-Knorr approach.

Knorr Pyrrole Synthesis for Related Derivatives

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an electron-withdrawing group. wikipedia.org A key feature of this method is that the α-amino-ketones are highly reactive and prone to self-condensation, so they are typically prepared in situ from a ketone oxime. wikipedia.org

Like the Hantzsch synthesis, the Knorr synthesis is exceptionally useful for creating a wide array of pyrrole derivatives but is not ideal for the direct synthesis of this compound. The method inherently introduces functionality, such as an ester group, onto the pyrrole ring, which would necessitate further chemical modifications (e.g., hydrolysis, decarboxylation, and reduction) to achieve the simple pentamethyl structure. wikipedia.org Therefore, while central to pyrrole chemistry, the Knorr synthesis is more suited for producing related, more functionalized polymethylated pyrroles rather than the title compound itself.

Contemporary and Novel Synthetic Strategies

Modern organic synthesis has introduced more advanced and efficient methods for constructing complex heterocyclic systems, including polysubstituted pyrroles.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition-metal catalysis offers powerful tools for forming C-N and C-C bonds, which are essential for synthesizing pyrrole rings and introducing substituents. nih.gov Various metals, including palladium, copper, and gold, have been employed in catalytic cycles to construct polysubstituted pyrroles. urfu.ruresearchgate.net

These contemporary methods can be categorized into several approaches:

Catalytic Cyclization: This involves the cyclization of appropriately functionalized linear precursors, such as amino-alkynes or dienes, where the metal catalyst facilitates the ring-closing step.

Cross-Coupling Reactions: A pre-formed, less-substituted pyrrole core can be fully methylated through a series of metal-catalyzed cross-coupling reactions. For instance, a halogenated pyrrole can be reacted with methylating agents (like methyl boronic acids or methyl stannanes) in the presence of a palladium catalyst.

While powerful, these methods can require multi-step syntheses to prepare the necessary precursors and may involve expensive or sensitive catalysts. urfu.ru

Multicomponent Reaction Approaches for Polysubstituted Pyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. rsc.org

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. nih.gov For example, isocyanide-based MCRs have emerged as a powerful tool for creating diverse pyrrole structures in one-pot procedures. rsc.org Another approach involves the [3+2] cycloaddition between an electron-deficient alkene and a synthon like tosylmethyl isocyanide (TosMIC), known as the Van Leusen pyrrole synthesis. nih.gov

Table 2: Comparison of Synthetic Approaches

Synthetic MethodKey ReactantsSuitability for this compoundKey Features
Paal-Knorr 1,4-Diketone, Primary AmineHighDirect, often high-yielding. wikipedia.orglookchem.com
Hantzsch β-Ketoester, α-Haloketone, AmineLowRegioselectivity and steric hindrance are major challenges. thieme-connect.com
Knorr α-Amino-ketone, β-KetoesterLow (for direct synthesis)Typically introduces functional groups requiring removal. wikipedia.org
Metal-Catalyzed Functionalized precursorsModerate to HighVersatile but can require multiple steps and expensive catalysts. urfu.ru
Multicomponent 3+ simple starting materialsModerateHighly efficient and atom-economical; specific MCR for this target may need development. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of pyrrole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While traditional methods like the Paal-Knorr synthesis can be effective, they have often relied on harsh conditions, such as prolonged heating in strong acids, which can lead to the degradation of sensitive molecules. rgmcet.edu.in Modern adaptations seek to overcome these limitations.

Key green approaches applicable to the synthesis of this compound and related compounds include:

Use of Greener Solvents: There is a significant shift away from volatile and toxic organic solvents. Water has been successfully used as a medium for Paal-Knorr reactions, often with the aid of a catalyst like iron(III) chloride, which allows for mild reaction conditions. organic-chemistry.org Ethanol is another environmentally benign solvent utilized in catalyst-free, one-pot syntheses of substituted pyrroles. icm.edu.plresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of the Paal-Knorr condensation, microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. wikipedia.orgorganic-chemistry.org

Catalyst-Free and Heterogeneous Catalysis: An ideal green reaction proceeds without a catalyst. Efficient, catalyst-free, one-pot procedures for producing penta-substituted pyrroles have been developed, highlighting the potential for high-yield synthesis without the need for catalytic additives. icm.edu.plresearchgate.net When catalysts are necessary, the focus is on using reusable, heterogeneous catalysts. For example, silica (B1680970) sulfuric acid (SiO₂-OSO₃H) and copper on carbon (Cu/C) are solid catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and simplifying product purification. rgmcet.edu.inrsc.org

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the final product, are highly desirable from a green chemistry perspective. icm.edu.pl These reactions maximize atom economy by incorporating most or all of the atoms from the starting materials into the product, thereby generating minimal waste.

The following table compares traditional and green approaches in pyrrole synthesis:

FeatureTraditional ApproachGreen Approach
Solvent Toluene, DMF, other volatile organic compoundsWater, Ethanol, or solvent-free conditions rgmcet.edu.inorganic-chemistry.org
Catalyst Strong mineral acids (e.g., H₂SO₄), Lewis acidsReusable heterogeneous catalysts (e.g., silica sulfuric acid), biocatalysts, or catalyst-free rgmcet.edu.inicm.edu.pl
Energy Input Prolonged conventional heatingMicrowave irradiation, ultrasound, or ambient temperature reactions wikipedia.orgorganic-chemistry.org
Byproducts Often produces significant waste from catalyst and solventMinimal waste due to high atom economy and catalyst recyclability icm.edu.plrsc.org
Procedure Multi-step with intermediate purificationsOne-pot, multi-component reactions icm.edu.plresearchgate.net

Mechanistic Insights into this compound Formation Pathways

The most direct and well-understood pathway for the formation of this compound is the Paal-Knorr synthesis. wikipedia.org The mechanism involves the reaction of a 1,4-dicarbonyl compound (3,4-dimethyl-2,5-hexanedione) with a primary amine (methylamine) under neutral or weakly acidic conditions. organic-chemistry.orglookchem.com

The reaction proceeds through several key steps:

Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the diketone. This results in the formation of a hemiaminal intermediate. organic-chemistry.org

Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group. alfa-chemistry.com This cyclization is typically the rate-determining step of the reaction. alfa-chemistry.com

Dehydration: The resulting cyclic intermediate, a substituted dihydroxy-pyrrolidine, is unstable and readily undergoes dehydration. The elimination of two molecules of water leads to the formation of the stable, aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com

Research by Amarnath and colleagues provided critical insights into the Paal-Knorr mechanism. organic-chemistry.org Their work demonstrated that for substituted diketones, the cyclization of the initial hemiaminal is the rate-limiting step, and it occurs faster than the formation of an enamine intermediate. This explains why different stereoisomers of the starting diketone can react at different rates. wikipedia.orgorganic-chemistry.org

The key intermediates in the Paal-Knorr synthesis of this compound are outlined below:

StepReactantsIntermediateProduct
1 3,4-dimethyl-2,5-hexanedione + MethylamineHemiaminal-
2 HemiaminalCyclic amino-diol-
3 Cyclic amino-diol-This compound + 2 H₂O

Chemical Reactivity and Transformation Pathways of 1,2,3,4,5 Pentamethyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is generally more reactive than benzene towards electrophilic aromatic substitution due to the ability of the nitrogen atom to stabilize the intermediate carbocation. uobaghdad.edu.iqpearson.com Electrophilic attack typically occurs at the C2 or C5 positions (alpha position) because the resulting cationic intermediate is more stable, with a greater number of resonance structures, compared to an attack at the C3 or C4 positions. onlineorganicchemistrytutor.comquora.com However, in 1,2,3,4,5-pentamethyl-1H-pyrrole, all carbon atoms of the pyrrole nucleus are substituted, which precludes typical electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom. Reactions under these conditions would necessitate alternative pathways, such as ipso-substitution or reaction at one of the methyl substituents.

Halogenation Studies and Regioselectivity

Halogenation of pyrroles with agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂) typically results in substitution at the electron-rich alpha-positions. wikipedia.org In cases where the alpha-positions are blocked, substitution occurs at the beta-positions. For this compound, where all ring positions are occupied by methyl groups, standard halogenation leading to the addition of a halogen to the ring is not a straightforward process. The reaction would likely proceed through a more complex mechanism, possibly involving addition to the ring followed by rearrangement, or substitution on the methyl groups under specific conditions (e.g., radical conditions). Research on the halogenation of similarly substituted pyrroles indicates that the reaction outcomes can be highly dependent on the specific reagents and conditions used. acs.orgrsc.orgrsc.org

Nitration and Sulfonation Reactivity Profiles

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Sulfonation is often performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which provides a high concentration of the electrophile SO₃. libretexts.orgyoutube.com

For pyrrole itself, these reactions must be conducted under mild conditions to avoid polymerization and other side reactions due to the ring's high reactivity. uobaghdad.edu.iqwikipedia.org For this compound, the absence of ring hydrogens means that direct nitration or sulfonation on the ring is not possible. The reaction with nitrating or sulfonating agents would not follow the typical electrophilic aromatic substitution mechanism. Potential reaction pathways could involve oxidation of the pyrrole ring or substitution on the side-chain methyl groups, depending on the reaction conditions.

ReactionReagentExpected Product Type (if reaction occurs)
NitrationHNO₃ / H₂SO₄Side-chain nitration or ring oxidation
SulfonationFuming H₂SO₄ (SO₃/H₂SO₄)Side-chain sulfonation or ring oxidation

Friedel-Crafts Alkylation and Acylation Investigations

The Friedel-Crafts reaction, which involves alkylation or acylation of an aromatic ring, is a fundamental method for forming carbon-carbon bonds. wikipedia.org These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.org Pyrroles can undergo Friedel-Crafts reactions, but their high reactivity often leads to polymerization, especially under strong Lewis acid catalysis. stackexchange.com Milder catalysts are often required. stackexchange.com

In the case of this compound, all positions on the pyrrole ring are substituted, preventing direct Friedel-Crafts alkylation or acylation on the ring itself. Research on Friedel-Crafts reactions of substituted pyrroles shows that the reaction can be directed to available ring positions. researchgate.netresearchgate.net However, with a fully substituted ring, the reaction is sterically hindered. Any potential reaction would likely involve either displacement of a methyl group (dealkylation-realkylation) or acylation/alkylation at one of the existing methyl groups, which are not typical Friedel-Crafts pathways. wikipedia.org

Nucleophilic Reactions and Deprotonation Chemistry

The reactivity of this compound is also defined by its behavior in nucleophilic reactions and its potential for deprotonation.

N-Alkylation and N-Acylation Reactions

The name this compound indicates that the nitrogen atom (position 1) is already substituted with a methyl group. nih.gov Therefore, direct N-alkylation or N-acylation is not possible on this molecule. These reactions are, however, fundamental to the synthesis of the title compound from its corresponding N-H precursor, 2,3,4,5-tetramethylpyrrole. The deprotonation of the N-H proton in a pyrrole derivative by a strong base creates a nucleophilic pyrrolide anion, which can then be alkylated or acylated by reacting with a suitable electrophile. wikipedia.org For instance, treating 2,3,4,5-tetramethylpyrrole with a strong base like sodium hydride followed by an alkylating agent like methyl iodide would yield this compound. researchgate.netnih.gov

PrecursorReagent 1Reagent 2Product
2,3,4,5-TetramethylpyrroleNaH (Strong Base)CH₃I (Alkylating Agent)This compound
2,3,4,5-TetramethylpyrroleNaH (Strong Base)(CH₃CO)₂O (Acylating Agent)1-Acetyl-2,3,4,5-tetramethylpyrrole

Reactions with Carbon-Based Nucleophiles

Reactions involving carbon-based nucleophiles often first require the generation of a carbanion from the substrate molecule through deprotonation. assaygenie.commasterorganicchemistry.com In this compound, the most acidic protons are those on the methyl groups attached to the pyrrole ring. Treatment with a very strong base, such as an organolithium reagent (e.g., n-butyllithium), could potentially deprotonate one of these methyl groups. wikipedia.org This would create a new organometallic species, which is itself a potent carbon-based nucleophile. This newly formed nucleophile could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new carbon-carbon bonds at the side chain. nih.gov The regioselectivity of the initial deprotonation (i.e., which of the C2/C5 or C3/C4 methyl groups is removed) would be influenced by both electronic and steric factors.

Cycloaddition Reactions Involving the Pyrrole Ring

Cycloaddition reactions offer a powerful tool for constructing complex molecular architectures. In the context of this compound, the aromaticity of the pyrrole ring profoundly influences its participation in such transformations.

Diels-Alder Reactivity as a Diene or Dienophile

The involvement of the pyrrole ring in Diels-Alder or [4+2] cycloaddition reactions is generally limited due to its inherent aromatic character. nih.govorganic-chemistry.org The stability gained from the delocalized π-electron system makes it a reluctant diene. rsc.org For this compound, the five electron-donating methyl groups further increase the electron density of the ring, which tends to decrease its reactivity in normal-electron-demand Diels-Alder reactions that typically require an electron-rich diene and an electron-poor dienophile. researchgate.netresearchgate.net

Pyrroles can be induced to participate in Diels-Alder reactions under specific conditions, such as the presence of a strong electron-withdrawing group on the nitrogen atom, which lowers the aromaticity of the ring. mbbcollege.in However, in this compound, the N-methyl group is electron-donating, further disfavoring its role as a diene. Reactions with highly reactive dienophiles might be possible but are generally expected to be low-yielding or require harsh conditions like high pressure. organic-chemistry.org

While less common, the potential for this compound to act as a dienophile is also limited. Its electron-rich nature makes it an unsuitable partner for electron-rich dienes in a standard Diels-Alder reaction. In inverse-electron-demand Diels-Alder reactions, where it would need to react with an electron-poor diene, its utility is also expected to be low.

[2+1] Cycloadditions (e.g., with Carbenes) and Rearrangements

Pyrroles can undergo [2+1] cycloaddition reactions with carbenes. mbbcollege.in A notable example is the reaction with dichlorocarbene, which typically leads to a dichlorocyclopropane intermediate. This intermediate is often unstable and can undergo rearrangement, such as the Ciamician–Dennstedt rearrangement, to yield a 3-chloropyridine derivative. mbbcollege.in Given this established reactivity, it is plausible that this compound would react with dichlorocarbene to form an initial cycloadduct, which could then rearrange.

The general reactivity of nucleophilic carbenes in [2+1] cycloadditions with various olefins has also been explored, suggesting a potential avenue for the formation of cyclopropane-fused pyrrole systems under photochemical conditions. wikipedia.orgcdnsciencepub.com

Reaction TypeReactantExpected ProductConditionsCitation
[2+1] Cycloaddition DichlorocarbeneRearranged chlorinated pyridine derivativeBase (e.g., KOH), Chloroform mbbcollege.incdnsciencepub.com

Functionalization and Derivatization of Peripheral Methyl Groups

The five methyl groups on the periphery of the this compound ring offer sites for further chemical modification. While specific studies on this exact molecule are scarce, established methods for the functionalization of methyl groups on aromatic and heterocyclic rings can be considered.

One potential pathway is lateral lithiation . This involves the deprotonation of a methyl group using a strong base, such as an organolithium reagent, to form a benzylic-type anion. This nucleophilic species can then react with various electrophiles to introduce new functional groups. researchgate.nettandfonline.com This method is widely used for the functionalization of methyl groups on substituted heterocycles. researchgate.nettandfonline.comwikipedia.org

Another approach is halogenation , typically using N-bromosuccinimide (NBS) under radical conditions (e.g., with a radical initiator or photoirradiation). This would convert a methyl group into a bromomethyl group, which is a versatile precursor for subsequent nucleophilic substitution reactions. researchgate.netgoogle.com

FunctionalizationReagentsPotential ProductCitation
Lateral Lithiation 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E+)Pyrrole with -CH₂-E group researchgate.nettandfonline.com
Radical Halogenation N-Bromosuccinimide (NBS), InitiatorPyrrole with -CH₂Br group researchgate.net
Oxidation Oxidizing Agent (e.g., KMnO₄, CrO₃)Pyrrole with -CHO or -COOH group researchgate.netnih.gov

Oxidative and Reductive Transformations of the Pyrrole Moiety

The pyrrole ring itself is susceptible to both oxidation and reduction, transformations that can lead to a variety of other heterocyclic structures.

Oxidative Transformations: The electron-rich nature of the pyrrole ring makes it prone to oxidation. researchgate.net Strong oxidizing agents often lead to polymerization or decomposition. However, controlled oxidation can be achieved. For instance, electrochemical oxidation provides a method for generating polysubstituted pyrroles through annulation processes. researchgate.net Silver-catalyzed oxidative radical additions have also been employed in the synthesis of polysubstituted pyrroles, indicating the ring's reactivity under such conditions. tandfonline.com

TransformationReagents/ConditionsExpected Product ClassCitation
Oxidation Electrochemical methods, Ag-catalysisOxidized pyrrole derivatives, polymeric materials tandfonline.comresearchgate.net
Reduction Li/NH₃, Catalytic Hydrogenation (e.g., H₂/Ni)Pyrroline or Pyrrolidine derivatives cdnsciencepub.comgoogle.comnih.gov

Advanced Spectroscopic and Computational Characterization of 1,2,3,4,5 Pentamethyl 1h Pyrrole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution NMR spectroscopy is the cornerstone for elucidating the structure of 1,2,3,4,5-pentamethyl-1H-pyrrole in solution. The substitution pattern simplifies the spectrum, but detailed analysis confirms the molecular architecture.

Due to the molecule's C2v symmetry (disregarding the free rotation of the methyl groups), three distinct methyl group signals and two unique pyrrole (B145914) ring carbon signals are expected in the ¹H and ¹³C NMR spectra, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃ (Position 1)~3.4 - 3.6~30 - 32
C2/C5-CH₃~2.0 - 2.2~11 - 13
C3/C4-CH₃~1.9 - 2.1~10 - 12
C2/C5-~125 - 127
C3/C4-~118 - 120

Note: These are predicted values based on data for N-methylpyrrole and other methylated pyrroles. Actual values may vary depending on the solvent and experimental conditions. researchgate.netnist.gov

While the 1D NMR spectra provide initial data, two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show no correlations for this compound, as there are no vicinal protons to establish H-H coupling. This lack of signals is in itself a confirmation of the fully substituted nature of the pyrrole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. nih.gov It would definitively link each methyl proton signal to its corresponding methyl carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal around 3.5 ppm would show a cross-peak with the carbon signal around 31 ppm, confirming the N-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule, as it reveals long-range (2- and 3-bond) couplings between protons and carbons. nih.gov It allows for the complete mapping of the molecular skeleton. Key expected correlations include:

Protons of the N-CH₃ group correlating to the C2/C5 carbons of the pyrrole ring.

Protons of the C2/C5-CH₃ groups correlating to the C2/C5, C3/C4, and the adjacent C2 or C5 ring carbons.

Protons of the C3/C4-CH₃ groups correlating to the C3/C4, C2/C5, and the adjacent C3 or C4 ring carbons.

These correlations would provide irrefutable evidence for the pentamethylated pyrrole structure.

Dynamic NMR (DNMR) spectroscopy can be employed to study processes of molecular reorganization, such as hindered rotation around single bonds. In this compound, steric crowding between the N-methyl group and the adjacent C2/C5-methyl groups, as well as between the neighboring C-methyl groups, could potentially hinder their free rotation.

Variable-temperature (VT) NMR studies could reveal if the rotation of these methyl groups is slow enough on the NMR timescale at low temperatures. If so, one might observe broadening or splitting of the methyl signals as the temperature is lowered, a phenomenon known as decoalescence. From the coalescence temperature and the signal separation, the activation energy barrier (ΔG‡) for the rotational process can be calculated. Such studies provide critical insights into the steric pressures and conformational dynamics within the molecule. nih.gov

Advanced Mass Spectrometry for Mechanistic Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering clues to its structure. For this compound (MW = 149.25 g/mol ), electron ionization (EI) would likely produce a prominent molecular ion peak (M⁺˙) at m/z = 149, owing to the stability of the aromatic pyrrole ring. lsu.edu

The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. chemguide.co.uk For alkyl-substituted pyrroles, the primary fragmentation events involve the cleavage of the alkyl chains. nih.gov

Proposed Fragmentation Pathway for this compound

Molecular Ion: [C₉H₁₅N]⁺˙ at m/z = 149.

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl radical (•CH₃) to form a highly stable, resonance-delocalized cation at m/z = 134 (M-15). This is a common pathway for methylated aromatic compounds.

Ring Expansion/Rearrangement: The [M-15]⁺ ion could undergo rearrangement, potentially expanding to a pyridinium-type structure, which is also a stable aromatic cation.

Further Fragmentation: Subsequent fragmentations could involve the loss of neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) from the ring structure, leading to smaller fragment ions.

High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of the molecular ion and its fragments, confirming the proposed fragmentation mechanisms. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

For this compound, the spectra would be dominated by vibrations of the methyl groups and the pyrrole ring.

Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity (IR/Raman)
3000 - 2850C-H Asymmetric & Symmetric Stretching (Methyl)Strong / Strong
1460 - 1440C-H Asymmetric Bending (Methyl)Medium / Medium
1380 - 1360C-H Symmetric Bending (Umbrella Mode, Methyl)Strong / Medium
1550 - 1450C=C Ring StretchingMedium-Strong / Strong
1350 - 1250C-N Ring StretchingStrong / Medium
1100 - 1000Methyl Rocking ModesMedium-Weak / Medium-Weak

The intense C-H stretching and bending vibrations of the five methyl groups would be prominent features. youtube.com The specific positions of the pyrrole ring stretching modes (C=C and C-N) would be influenced by the electron-donating and mass effects of the methyl substituents. researchgate.netnih.govnih.gov Comparing the experimental spectra with DFT calculations can lead to a precise assignment of each vibrational mode. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Pyrrole itself exhibits strong absorption bands in the UV region due to π → π* transitions of the aromatic system. researchgate.net For this compound, the presence of five electron-donating methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrrole. This is due to the methyl groups raising the energy of the highest occupied molecular orbital (HOMO).

Pyrrole derivatives can exhibit fluorescence, and the photophysical properties are highly dependent on the substitution pattern. researchgate.net The study of the fluorescence spectrum, quantum yield, and lifetime of this compound and its derivatives would provide valuable information on the nature of its excited states and their deactivation pathways. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could also reveal changes in the dipole moment of the molecule upon electronic excitation. mdpi.com

Expected Electronic Spectroscopy Data

TechniqueParameterExpected Value/Observation
UV-Visλ_max (π → π*)220 - 280 nm
FluorescenceEmissionPotential emission in the UV or visible range upon excitation

Note: The λ_max for unsubstituted pyrrole is around 210 nm. The shift is an expected consequence of alkyl substitution. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While this compound is a liquid at room temperature, its derivatives, particularly organometallic complexes, can often be crystallized and studied. nih.gov

The pentamethylpyrrolyl group can act as a ligand, analogous to the well-studied pentamethylcyclopentadienyl (Cp*) ligand, forming complexes with a wide range of metals. wikipedia.org For example, a single-crystal X-ray diffraction study of a [M(η⁵-C₄Me₄NMe)] complex would reveal:

The exact coordination mode (hapticity) of the pyrrolyl ring to the metal center.

The Fe-C and Fe-N bond distances.

The planarity of the pyrrole ring.

The orientation of the methyl groups.

The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions like C-H···π forces. researchgate.netrsc.org

This structural information is crucial for understanding the steric and electronic influence of the pentamethylpyrrolyl ligand in organometallic chemistry and materials science. scitechdaily.comacs.org

Quantum Chemical Calculations and Density Functional Theory (DFT) Studiesnih.govnih.govlookchem.comscielo.org.mx

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the in-depth characterization of molecular systems. nih.govscielo.org.mx For this compound and its derivatives, these computational methods provide profound insights into their electronic nature, spectroscopic behavior, and reactivity, complementing and guiding experimental work. DFT methods, such as those using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are frequently employed for geometry optimization and the calculation of various molecular properties. nih.govresearchgate.netnih.gov

Electronic Structure, Aromaticity, and Reactivity Predictionlookchem.com

The electronic structure of a molecule is fundamental to understanding its stability, aromaticity, and reactivity. For pyrrole systems, the delocalization of the nitrogen lone pair into the five-membered ring is key to its aromatic character. wikipedia.orglibretexts.org

Electronic Structure and Aromaticity: this compound is a five-membered heterocyclic aromatic compound. ontosight.aibyjus.com The pyrrole ring contains six π-electrons (four from the two C=C double bonds and two from the nitrogen lone pair), satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). libretexts.orgbyjus.commasterorganicchemistry.com The extensive methylation on all carbon and nitrogen atoms of the pyrrole ring in this compound influences its electronic properties through inductive effects. ontosight.ai DFT calculations can quantify this influence by mapping the electron density and calculating aromaticity indices.

Reactivity Prediction: DFT-based descriptors are powerful tools for predicting the reactivity of molecules. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.netresearchgate.net For substituted pyrroles, these calculations can predict the most likely sites for electrophilic substitution, which is a characteristic reaction for these electron-rich heterocycles. nih.gov

Below is a table of conceptual DFT reactivity descriptors that are typically calculated to predict the chemical behavior of molecules like this compound.

Parameter Symbol Formula Significance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Electronegativityχ-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/ηReciprocal of hardness
Electrophilicity Indexωχ²/2ηPropensity to accept electrons

This table presents theoretical DFT descriptors used to evaluate molecular reactivity. The values for this compound would be obtained from specific DFT calculations.

Computational Prediction of Spectroscopic Parameters

DFT calculations have proven to be highly effective in predicting various spectroscopic parameters, which is invaluable for structure elucidation and validation. nih.gov

NMR Spectroscopy: The accurate prediction of 1H and 13C NMR chemical shifts is a significant application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govscielo.org.mximist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be derived. These calculated values are then often scaled through linear regression analysis against experimental data to improve their accuracy. nih.govresearchgate.net This approach is particularly useful for assigning complex spectra and distinguishing between isomers. nih.gov

Vibrational Spectroscopy: DFT calculations can also predict infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of a molecule. nih.govresearchgate.net The calculated frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov This allows for the detailed assignment of experimental vibrational bands to specific molecular motions.

The table below illustrates the type of data generated from DFT-based NMR predictions.

Atom Experimental 13C Chemical Shift (ppm) Calculated 13C Chemical Shift (ppm) Experimental 1H Chemical Shift (ppm) Calculated 1H Chemical Shift (ppm)
C2/C5-CH3Typical Alkyl RangePredicted ValueTypical Alkyl RangePredicted Value
C3/C4-CH3Typical Alkyl RangePredicted ValueTypical Alkyl RangePredicted Value
N-CH3Typical Alkyl RangePredicted ValueTypical Alkyl RangePredicted Value
C2/C5Typical Pyrrole RangePredicted Value--
C3/C4Typical Pyrrole RangePredicted Value--

This is an exemplary table. Actual chemical shift values for this compound would require specific experimental measurement and DFT calculation.

Mechanistic Elucidation of Reactions via Transition State Analysisnih.gov

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome and optimizing reaction conditions. DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. mit.edu

This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. By calculating the energy barrier (the difference in energy between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. nih.gov For reactions involving derivatives of this compound, such as electrophilic substitution or cycloadditions, transition state analysis can reveal the preferred reaction pathway and explain observed regioselectivity and stereoselectivity.

Molecular Dynamics Simulations and Conformational Landscape

While DFT calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions, conformational changes, and intermolecular interactions. semanticscholar.org For a flexible molecule, MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov In the context of this compound derivatives, MD simulations can be used to study their interactions with solvents, their aggregation behavior, or their binding to a biological target such as a protein. acs.orgnih.govrsc.org The results of MD simulations can provide insights into properties like solubility and the dynamic processes that govern the function of these molecules in various applications. arxiv.orgrsc.org

The following table outlines the key aspects of MD simulations.

Simulation Aspect Description Information Gained
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., OPLS, AMBER).Defines the interactions between atoms.
Solvation Model Explicit (individual solvent molecules) or implicit (continuum model) representation of the solvent.Describes the effect of the environment on the solute.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds.Allows for the observation of dynamic events over different timescales.
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radial distribution functions, hydrogen bond analysis.Quantifies conformational stability, flexibility, and intermolecular interactions.

Coordination Chemistry and Catalytic Applications of 1,2,3,4,5 Pentamethyl 1h Pyrrole As a Ligand

Synthesis and Characterization of Metal Complexes with Pentamethylpyrrole Ligands

The synthesis of 1,2,3,4,5-pentamethyl-1H-pyrrole itself is documented, typically involving multi-step organic reactions. ontosight.ai However, a thorough search of the chemical literature indicates a lack of published studies detailing the synthesis and characterization of its metal complexes. While numerous reports describe the synthesis of metal complexes with other pyrrole-based ligands, including those with various substituents and even pincer-type architectures, specific examples utilizing the pentamethylated pyrrole (B145914) ligand are not readily found. nih.govjchemlett.com

For context, the synthesis of metal complexes with related pyrrole-based ligands often involves the deprotonation of the pyrrole N-H group to form a pyrrolide anion, which then coordinates to a metal center. nih.gov The characterization of such complexes typically relies on a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the ligand framework in the complex, while coordination to a metal can induce shifts in the signals of the pyrrole ring protons and carbons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods offer insights into the bonding and electronic properties of the complexes.

Elemental Analysis and Mass Spectrometry: These are used to confirm the elemental composition and mass of the synthesized complexes.

Despite the availability of these standard characterization methods, no specific data tables or detailed research findings for metal complexes of this compound could be located in the reviewed literature.

Binding Modes, Coordination Geometries, and Electronic Effects of the Ligand

The potential binding modes of this compound as a ligand are theoretically diverse. However, without experimental data from synthesized complexes, any discussion remains speculative. Potential coordination modes could include:

η¹-N-coordination: The ligand could coordinate to a metal center through the nitrogen lone pair, acting as a neutral two-electron donor.

η¹-Pyrrolide coordination: Following deprotonation of the N-H bond, the resulting pentamethylpyrrolide anion could coordinate to a metal center.

η⁵-Coordination: The entire pyrrole ring could coordinate to a metal center, acting as a six-electron donor, analogous to the well-known cyclopentadienyl (B1206354) ligand.

η²-Coordination: The pyrrole ring's double bonds could also coordinate to a metal center.

The coordination geometry of a potential metal complex would be determined by the coordination number of the metal and the nature of the other ligands present. mdpi.com Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. mdpi.com

The electronic effects of the this compound ligand are expected to be significantly influenced by the five methyl groups. These electron-donating groups would increase the electron density on the pyrrole ring, making the ligand a stronger σ-donor and potentially influencing the redox properties of the resulting metal complex. However, the steric bulk of the five methyl groups could also play a crucial role, influencing the stability of the complex and the accessibility of the metal center for catalytic reactions. A detailed analysis of these electronic effects would require spectroscopic and computational studies on specific metal complexes, which are not currently available in the literature.

Supramolecular Assembly in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netyoutube.comyoutube.com The properties of these materials are dictated by the choice of the metal and the organic linker. While a vast number of organic molecules have been employed as linkers in the synthesis of MOFs and coordination polymers, there is no evidence in the scientific literature of this compound being used for this purpose. nih.govresearchgate.net The steric bulk of the pentamethyl-substituted pyrrole might hinder its ability to form extended, well-ordered framework structures.

Materials Science and Advanced Functional Materials Incorporating 1,2,3,4,5 Pentamethyl 1h Pyrrole

Design and Synthesis of Pyrrole-Based Conjugated Polymers and Oligomers

The synthesis of conjugated polymers from pyrrole (B145914) monomers is a cornerstone of conducting polymer research. nih.govresearchgate.net These methods are broadly categorized into electrochemical and chemical polymerization.

Electrochemical polymerization is a common technique for creating polypyrrole films with controlled thickness and properties. ijert.org The process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple to form polymer chains. While this method is well-documented for pyrrole and various N-substituted and C-substituted derivatives, specific studies detailing the electrochemical polymerization of 1,2,3,4,5-pentamethyl-1H-pyrrole are not readily found. The steric hindrance from the five methyl groups might pose challenges to the polymerization process, potentially affecting the planarity and conjugation length of the resulting polymer, which are crucial for electronic properties.

Chemical oxidative polymerization offers an alternative route to produce polypyrrole powders and dispersions. nih.govresearchgate.net This method typically employs oxidizing agents like iron(III) chloride. Controlled polymerization techniques are also being explored to create well-defined polymer architectures. nih.gov However, the application of these methods to this compound has not been specifically detailed in the available literature. The synthesis of polymers with controlled architectures from this sterically hindered monomer would be a significant step in exploring its potential.

Investigation of Electronic and Optical Properties in Pyrrole-Containing Materials

The electronic and optical properties of conjugated polymers are central to their application in electronic devices. These properties are intrinsically linked to the polymer's structure and morphology.

Charge transport in conjugated polymers is a complex process influenced by factors such as chain packing, morphology, and doping. nih.govmdpi.comresearchgate.net The conductivity of polypyrroles can be tuned over several orders of magnitude through doping. aps.org For a polymer derived from this compound, the electron-donating methyl groups would be expected to influence the oxidation potential and the stability of the doped state. However, without experimental data on the conductivity and charge carrier mobility of poly(this compound), any discussion remains speculative.

The absorption and emission of light by conjugated polymers are key to their use in optoelectronics, such as in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netrsc.org The UV-Vis absorption spectrum of pyrrole monomers typically shows a π-π* transition. researchgate.net Upon polymerization, a broader absorption in the visible region is often observed. The photoluminescence properties are also highly dependent on the polymer structure. There is a lack of specific studies on the luminescence and absorption spectra of polymers synthesized from this compound.

Research on Applications in Organic Electronics

The potential applications of new semiconducting polymers are often evaluated by fabricating and testing them in electronic devices like organic field-effect transistors (OFETs) and OLEDs. nih.govrsc.orgresearchgate.netresearchgate.net The performance of these devices provides crucial insights into the material's charge transport capabilities and luminescent properties. researchgate.netnih.govnih.govresearchgate.net While there is extensive research on various polypyrrole derivatives in organic electronics, there is no specific information available on the fabrication or performance of devices based on poly(this compound).

No Publicly Available Research on the Application of this compound in Advanced Functional Materials

Despite a comprehensive search of scientific literature and databases, there is a notable absence of specific research detailing the application of the chemical compound this compound in the development of advanced functional materials as outlined. Extensive queries have failed to identify any studies where this specific compound is utilized as a component for Organic Light-Emitting Diodes (OLEDs), as an active layer in Organic Photovoltaics (OPVs), as a semiconductor in Organic Field-Effect Transistors (OFETs), in the fabrication of sensor technologies and chemosensors, or in the development of responsive and smart materials.

While the broader class of pyrrole derivatives is widely investigated for these applications, scientific inquiry appears to have not extended to or has not been published regarding the specific properties and potential uses of this compound in these advanced fields. The available information on this compound is largely limited to its synthesis, basic chemical properties, and its role as a potential intermediate in organic synthesis.

Consequently, it is not possible to provide a detailed, research-backed article on the role of this compound in the specified areas of materials science due to the lack of primary research data in the public domain. The scientific community has, to date, not published findings that would allow for a thorough and informative discussion on its performance and utility in OLEDs, OPVs, OFETs, sensors, or responsive materials.

Synthetic Utility and Application of 1,2,3,4,5 Pentamethyl 1h Pyrrole As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

1,2,3,4,5-Pentamethyl-1H-pyrrole is a key starting material in the creation of more elaborate heterocyclic systems. Its inherent aromaticity and the presence of multiple methyl groups, which can be functionalized, make it an attractive scaffold for constructing fused and polycyclic heterocyclic compounds. ontosight.ai While specific examples of its direct use in complex heterocyclic synthesis are not extensively detailed in the provided search results, the general principle of using substituted pyrroles as precursors is a well-established strategy in organic synthesis. researchgate.netyoutube.com The methyl groups on the pyrrole (B145914) ring can potentially undergo various reactions, such as oxidation or halogenation, to introduce functionalities that can then participate in cyclization reactions to form new rings.

Scaffold for Multicomponent Reactions (MCRs) and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in modern drug discovery and materials science. rsc.org Pyrrole derivatives are frequently employed in MCRs to generate diverse libraries of compounds. rsc.orgrsc.org

While the direct participation of this compound in MCRs is not explicitly detailed in the search results, the synthesis of various functionalized pyrroles through MCRs is a common theme. nih.govthieme-connect.de For instance, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields. nih.gov This highlights the potential for developing MCRs that incorporate this compound or its derivatives to rapidly generate molecular diversity.

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological space. Pyrrole-containing scaffolds are valuable in DOS due to the multiple points for diversification. nih.govthieme-connect.de The synthesis of functionalized pyrrolo[3,2-d]pyrimidines, for example, allows for the ready introduction of molecular diversity onto the pyrimidine (B1678525) ring. nih.gov

Role in the Construction of Macrocyclic Compounds (e.g., Porphyrinoids, Corroles)

Pyrroles are fundamental building blocks for a class of macrocyclic compounds known as porphyrinoids, which include porphyrins and corroles. nih.govnih.govbeilstein-journals.org These macrocycles exhibit unique photophysical and coordination properties, making them suitable for applications in areas like photodynamic therapy and catalysis. nih.govnih.gov

The synthesis of porphyrinoids often involves the condensation of pyrrole derivatives with aldehydes or other precursors. beilstein-journals.orgbenthamopen.comnih.gov For instance, meso-substituted corroles can be synthesized through the condensation of dipyrromethanes with aldehydes. beilstein-journals.org While the direct use of this compound in these specific documented syntheses is not mentioned, the principle of using substituted pyrroles is central. The methyl groups on this compound could influence the properties of the resulting macrocycle, such as its solubility and electronic characteristics. The synthesis of various tetrapyrrole macrocycles from acyclic precursors often proceeds through the formation of pyrrole intermediates. rsc.org

The table below summarizes examples of pyrrole-containing macrocycles and their synthetic precursors.

Macrocycle TypePrecursorsSynthetic MethodReference
PorphyrinoidsPyrrole derivatives, AldehydesCondensation reactions nih.govnih.govbeilstein-journals.org
CorrolesDipyrromethanes, AldehydesCondensation reactions beilstein-journals.org
Semipeptidic MacrocyclesPyrrole linkers, TripeptidesSolid-phase synthesis nih.gov
Chirally Twisted TetrakisporphyrinChiral dioxolane linker, TetrakisporphyrinIncorporation of chiral unit researchgate.net

Integration into Supramolecular Architectures and Nanomaterials

The unique properties of pyrrole-containing molecules make them attractive components for the construction of supramolecular assemblies and nanomaterials. nih.gov These organized structures can exhibit novel functions arising from the collective behavior of the individual molecular units.

Pyrrole and porphyrin-derived nanoscale materials have shown significant promise for biomedical applications, including imaging and therapy. nih.gov The ability of pyrrole-containing molecules to self-assemble or be incorporated into larger structures is a key aspect of this field. Polypyrrole nanoparticles, for instance, can be synthesized and utilized for their photothermal properties. nih.gov The synthesis of pyrrole derivatives promoted by nanoparticles is also an emerging area of research. researchgate.net

While specific examples of this compound being integrated into supramolecular architectures or nanomaterials are not provided in the search results, its hydrophobic nature and potential for functionalization suggest it could be a candidate for such applications. Its incorporation could influence the packing and properties of the resulting supramolecular or nanoscale structures.

Chemical Modification for Advanced Functional Materials

The chemical modification of pyrrole derivatives is a key strategy for developing advanced functional materials with tailored properties. ontosight.ai The ability to introduce various functional groups onto the pyrrole ring allows for the fine-tuning of its electronic, optical, and physical characteristics.

For example, the synthesis of pyrroles with specific "handles" for easy transformation into final drug compounds is an area of active research. nih.gov The introduction of a cyano group, for instance, provides a versatile functional group that can be readily converted to other functionalities. nih.gov Similarly, the synthesis of chiral macrocycles containing twisted aromatic units from pyrrole-based precursors can lead to valuable π-conjugated materials for recognition, sensing, and optoelectronics. researchgate.net

Although direct examples of the chemical modification of this compound for advanced functional materials are not explicitly detailed, the principles of modifying other pyrrole systems are well-established and could be applied to this compound. The five methyl groups offer potential sites for functionalization, opening avenues for the creation of novel materials with unique properties.

Future Directions and Emerging Research Avenues in 1,2,3,4,5 Pentamethyl 1h Pyrrole Chemistry

Precision Synthesis and Chemo- and Regioselective Functionalization

The synthesis of highly substituted pyrroles has been a long-standing challenge in organic chemistry. researchgate.net Future research will undoubtedly focus on the development of more precise and efficient methods for the synthesis of 1,2,3,4,5-pentamethyl-1H-pyrrole and its derivatives. While classical methods like the Paal-Knorr and Hantzsch syntheses have been foundational, emerging strategies are geared towards greater control and diversity. nih.govresearchgate.net

One promising avenue is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules like polysubstituted pyrroles in a single step from simple starting materials. researchgate.netorientjchem.orgbohrium.comsemanticscholar.org The development of novel MCRs could lead to more efficient and atom-economical syntheses of pentasubstituted pyrroles. nih.govacs.org Furthermore, metal-free synthetic methods are gaining traction as they offer a more sustainable alternative to traditional metal-catalyzed reactions. nih.govrsc.org

Beyond the initial synthesis, the chemo- and regioselective functionalization of the pentamethyl-1H-pyrrole core is a critical area for future exploration. Although the pyrrole (B145914) ring is already fully substituted, the methyl groups themselves offer handles for further chemical modification. Research into selective C-H functionalization of the methyl groups could open up pathways to a vast array of novel derivatives with tailored properties. rsc.orgnih.gov The challenge lies in achieving high selectivity, directing reactions to a specific methyl group, which will require the design of sophisticated catalysts and reaction conditions. researchgate.netnih.govmdpi.com

Sustainable and Environmentally Benign Synthetic Methodologies

In line with the global push towards green chemistry, future synthetic strategies for this compound will need to be environmentally benign. unife.it This involves the use of green solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions. orientjchem.orglucp.netsemanticscholar.org The use of mechanochemical activation, such as ball milling, presents an intriguing solvent-free approach for the synthesis of N-substituted pyrrole derivatives. lucp.net

Catalysis will play a pivotal role in the development of sustainable synthetic methods. nih.gov The focus will be on designing highly efficient and recyclable catalysts, including nanocatalysts and solid-supported catalysts, to minimize waste and energy consumption. lucp.netresearchgate.net For instance, the use of heterogeneous catalysts can simplify product purification and catalyst recovery, contributing to a more sustainable process. researchgate.net An iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, which eliminates hydrogen gas as the only byproduct, exemplifies a sustainable approach. nih.gov

Rational Design of Materials with Tailored Electronic and Optical Properties

The unique electronic structure of the pyrrole ring makes its derivatives promising candidates for a variety of materials applications, particularly in organic electronics. rsc.orgnih.govmdpi.com Future research will focus on the rational design of materials based on the this compound scaffold with precisely tailored electronic and optical properties. mdpi.comnih.gov

By strategically modifying the substituents on the pyrrole ring, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's band gap and its absorption and emission characteristics. scispace.comdoaj.orgresearchgate.netresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the optoelectronic properties. nih.gov This ability to fine-tune properties is crucial for the development of next-generation organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net

Computational studies, particularly those employing Density Functional Theory (DFT), will be instrumental in guiding the rational design of these materials. scispace.comdoaj.orgresearchgate.net Theoretical calculations can predict the electronic and optical properties of novel this compound derivatives before they are synthesized, saving significant time and resources. researchgate.net

Advanced Theoretical Modeling and Machine Learning in Property Prediction

To accelerate the discovery of new materials based on this compound, advanced theoretical modeling and machine learning (ML) techniques will be increasingly employed. researchgate.netnih.gov These computational tools can help to elucidate structure-property relationships and predict the properties of yet-to-be-synthesized compounds. acs.org

Machine learning models, trained on existing experimental data, can predict a wide range of molecular properties, from basic physicochemical characteristics to complex electronic and optical behaviors. researchgate.netnih.govresearcher.life For instance, quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of substituted pyrroles with their observed properties. nih.gov This predictive capability can be used to screen large virtual libraries of potential this compound derivatives, identifying the most promising candidates for synthesis and experimental validation. neurips.cc

Interdisciplinary Research with Emerging Technologies

The future of this compound chemistry will be characterized by increasing collaboration across different scientific disciplines. The unique properties of this compound and its derivatives make it a versatile building block for a wide range of applications, from materials science to biology.

In the realm of materials science, interdisciplinary research will focus on integrating this compound-based materials into emerging technologies such as flexible electronics, sensors, and energy storage devices. researchgate.net For example, the development of conductive polymers incorporating the pentamethylpyrrole unit could lead to new materials for flexible displays and wearable electronics. The inherent stability of the fully substituted pyrrole ring could also be advantageous in creating robust and long-lasting electronic components.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.